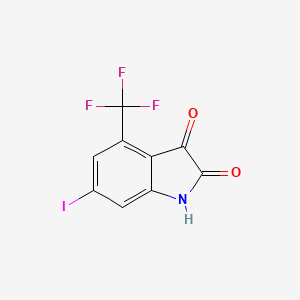

6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZDFQVLDVEAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433946 | |

| Record name | 6-Iodo-4-trifluoromethyl-isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259667-71-5 | |

| Record name | 6-Iodo-4-trifluoromethyl-isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-iodo-4-(trifluoromethyl)indoline-2,3-dione, also known as 6-iodo-4-(trifluoromethyl)isatin, is a halogenated derivative of the indole nucleus. While specific research on this particular molecule is limited, the indoline-2,3-dione (isatin) scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Isatin and its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties. The presence of both an iodine atom and a trifluoromethyl group on the isatin core is expected to modulate its physicochemical properties, such as lipophilicity and electronic character, potentially enhancing its biological activity and target specificity. This document provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol based on established methods, and a review of the biological activities of structurally related compounds, offering insights into its therapeutic potential.

Chemical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 259667-71-5 | [1][2] |

| Molecular Formula | C₉H₃F₃INO₂ | [1] |

| Molecular Weight | 341.03 g/mol | [1] |

| SMILES Code | O=C1NC2=C(C(C(F)(F)F)=CC(I)=C2)C1=O | [2] |

| InChI Key | Information not available | |

| Appearance | Likely a solid | |

| Purity | Commercially available up to >98% | [1] |

Synthesis

Proposed Experimental Protocol: Sandmeyer Synthesis

This protocol is a generalized procedure based on the synthesis of other substituted isatins and would require optimization for this specific compound.[3]

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

-

In a reaction vessel, dissolve 3-iodo-5-(trifluoromethyl)aniline in a suitable solvent such as a mixture of water and hydrochloric acid.

-

Add a solution of chloral hydrate and sodium sulfate in water.

-

To this mixture, add a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture to boiling for a short period (e.g., 5-10 minutes) to facilitate the formation of the isonitrosoacetanilide intermediate.

-

Cool the mixture, which should cause the intermediate to precipitate.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Cyclization to this compound

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (e.g., 70-80 °C).

-

Stir the mixture at this temperature for a short duration to allow for the electrophilic cyclization to occur.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude isatin product.

-

Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Caption: Proposed Sandmeyer synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

While direct biological data for this compound is not available, the isatin scaffold is a cornerstone in the development of various therapeutic agents. The biological activity is significantly influenced by the nature and position of substituents on the aromatic ring.

Anticancer and Antiproliferative Activity

Isatin derivatives are widely investigated for their anticancer properties.[4][5][6][7] The presence of halogens and trifluoromethyl groups on the isatin ring has been shown to enhance cytotoxic activity against various cancer cell lines.[8][9] These modifications can increase the lipophilicity of the molecule, facilitating cell membrane penetration, and can influence binding to target proteins.

Table 1: Antiproliferative Activity of Structurally Related Substituted Isatins

| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4l | 5,6,7-trichloro | K562 (Leukemia) | 1.75 | [8][10] |

| HepG2 (Hepatocellular Carcinoma) | 3.20 | [8][10] | ||

| HT-29 (Colon Carcinoma) | 4.17 | [8][10] | ||

| Compound 2h | 1-benzyl, 5-[trans-2-(methoxycarbonyl)ethen-1-yl] | Jurkat (T-cell Leukemia) | 0.03 | [11] |

| Compound 51 | N-benzyl, 5-phenyl | K562 (Leukemia) | 0.03 | [12] |

| HepG2 (Hepatocellular Carcinoma) | 0.05 | [12] | ||

| Compound 31 | Isatin-fluoroquinazolinone hybrid | MCF-7 (Breast Cancer) | 0.35 | [12] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 5-iodo on indole, quinazolinone at C2 | MRSA | 0.98 (MIC, µg/mL) | [13] |

Note: The data presented is for structurally related compounds and not for this compound itself.

The antiproliferative effects of isatin derivatives are often mediated through the induction of apoptosis.[11][14] Studies on related compounds have shown that they can trigger the mitochondrial-mediated intrinsic apoptotic pathway, characterized by the dissipation of the mitochondrial membrane potential and the activation of effector caspases like caspase-3.[11]

Enzyme Inhibition

The isatin core is a privileged scaffold for the design of enzyme inhibitors. Key targets include:

-

Caspases: Isatin derivatives have been identified as potent inhibitors of caspases, a family of cysteine proteases that play a crucial role in apoptosis.[11] Inhibition of caspases can be a therapeutic strategy in diseases characterized by excessive apoptosis.

-

Kinases: Various kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Substituted indolin-2-ones are key components of several approved kinase inhibitor drugs (e.g., Sunitinib). Iodo-substituted indolo-quinoline derivatives have shown potent inhibition of DYRK1A kinase, a target implicated in neurodegenerative diseases.[15]

-

Other Enzymes: Isatin derivatives have also been shown to inhibit other enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and viral proteases.[4][14]

Postulated Mechanism of Action in Cancer

Based on the activities of related compounds, this compound could potentially exert its anticancer effects through multiple mechanisms. A plausible signaling pathway involves the inhibition of receptor tyrosine kinases (RTKs) at the cell surface, leading to the downregulation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. This can subsequently lead to the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of the caspase cascade.

References

- 1. CAS 259667-71-5 | this compound - Synblock [synblock.com]

- 2. 259667-71-5|this compound|BLD Pharm [bldpharm.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. seejph.com [seejph.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethylated isatin derivative. Isatin and its analogs are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] This document outlines a proposed synthetic route based on the Sandmeyer isatin synthesis, detailed predicted spectroscopic data for structural confirmation, and a plausible biological mechanism of action. Due to the limited availability of experimental data in the public domain for this specific molecule, the spectroscopic and biological information presented herein is based on established principles and data for analogous compounds.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for its wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][3] The substitution pattern on the isatin ring system plays a crucial role in modulating its biological activity. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while a halogen atom can provide a site for further functionalization and influence electronic properties.[4] this compound combines these features, making it a compound of significant interest for medicinal chemistry and drug development.

This guide details a proposed pathway for its synthesis and provides a thorough analysis of its expected structural characteristics based on modern spectroscopic techniques.

Proposed Synthesis

The synthesis of this compound can be achieved through a modified Sandmeyer isatin synthesis, a reliable method for the preparation of isatins from anilines.[5][6] The proposed starting material for this synthesis is 3-iodo-5-(trifluoromethyl)aniline. The overall workflow is depicted below.

Figure 1: Proposed Sandmeyer synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve chloral hydrate (0.12 mol) and anhydrous sodium sulfate (0.85 mol) in 500 mL of deionized water.

-

In a separate beaker, prepare a solution of 3-iodo-5-(trifluoromethyl)aniline (0.1 mol) in 150 mL of 1M hydrochloric acid.

-

Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (0.33 mol) in 100 mL of deionized water.

-

Heat the mixture to reflux with vigorous stirring for 1.5 to 2 hours. The color of the reaction mixture is expected to change, and a precipitate should form.

-

Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to ensure complete precipitation.

-

Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum.

Step 2: Synthesis of this compound

-

To a 500 mL beaker, cautiously add concentrated sulfuric acid (200 mL) and cool to approximately 50°C.

-

While stirring, slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, maintaining the temperature between 60-70°C. An ice bath may be necessary for cooling.

-

After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to complete the cyclization.

-

Carefully pour the hot reaction mixture onto crushed ice (approximately 800 g) in a large beaker with stirring.

-

Allow the ice to melt completely, and collect the resulting precipitate by vacuum filtration.

-

Wash the crude product with cold deionized water until the washings are neutral.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water or acetic acid/water) to yield the purified this compound.

Structure Elucidation and Data Presentation

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following tables present the predicted data for this compound.

Predicted NMR Spectroscopic Data

The predicted Nuclear Magnetic Resonance (NMR) data is crucial for confirming the connectivity and chemical environment of the atoms in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 | s | 1H | N-H |

| ~8.1 | d | 1H | H-5 |

| ~7.9 | d | 1H | H-7 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~183 | C-3 (C=O) |

| ~159 | C-2 (C=O) |

| ~152 | C-7a |

| ~145 | C-5 |

| ~130 (q, J ≈ 30 Hz) | C-4 |

| ~125 | C-7 |

| ~122 (q, J ≈ 270 Hz) | -CF₃ |

| ~118 | C-3a |

| ~95 | C-6 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~-62 | s | -CF₃ |

Predicted FTIR and Mass Spectrometry Data

Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS) provide valuable information about the functional groups and the molecular weight of the compound.

Table 4: Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200 | Broad | N-H stretch |

| ~1750 | Strong | C=O stretch (ketone, C-3) |

| ~1730 | Strong | C=O stretch (amide, C-2) |

| ~1610 | Medium | C=C aromatic stretch |

| ~1100-1350 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

|---|---|

| 341 | [M]⁺ |

| 313 | [M - CO]⁺ |

| 285 | [M - 2CO]⁺ |

| 214 | [M - I]⁺ |

| 186 | [M - I - CO]⁺ |

Plausible Biological Signaling Pathway

While the specific biological targets of this compound are yet to be determined, many isatin derivatives are known to exhibit anticancer activity by interfering with microtubule dynamics. They can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle. A generalized schematic of this proposed mechanism of action is presented below.

Figure 2: Proposed mechanism of action via inhibition of tubulin polymerization.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed Sandmeyer synthesis offers a viable route to obtain this novel isatin derivative. The predicted spectroscopic data presented herein serves as a benchmark for experimental verification. Further investigation into the biological activities of this compound, potentially targeting pathways such as tubulin polymerization, is warranted to explore its therapeutic potential.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This information is intended for research and guidance purposes only.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. journals.irapa.org [journals.irapa.org]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethyl-substituted member of the indoline-2,3-dione (isatin) family. While specific experimental data for this particular compound is not extensively available in public literature, this document extrapolates from the well-established chemistry and biological activity of related isatin derivatives to provide a foundational understanding for researchers. This guide covers the core chemical properties, a proposed synthesis workflow, and potential biological significance, with a focus on its potential as a kinase inhibitor. The indoline-2,3-dione scaffold is a well-known privileged structure in medicinal chemistry, recognized for a wide array of biological activities, including antitumor, antiviral, and antimicrobial properties.[1] The introduction of iodine and a trifluoromethyl group is anticipated to modulate its physicochemical properties and biological target interactions.

Chemical and Physical Properties

This compound is a small molecule with the CAS number 259667-71-5.[2] Its structure combines the reactive isatin core with an electron-withdrawing trifluoromethyl group and a bulky, lipophilic iodine atom. These substitutions are expected to influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 259667-71-5 | [2] |

| Molecular Formula | C₉H₃F₃INO₂ | |

| Molecular Weight | 341.03 g/mol | [2] |

| SMILES | O=C1NC2=C(C(C(F)(F)F)=CC(I)=C2)C1=O | |

| Purity | Typically >98% (as supplied by commercial vendors) |

Note: Specific quantitative data such as melting point, boiling point, and solubility for this compound are not publicly available and would need to be determined experimentally.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on established methods for preparing substituted isatins. A common approach involves the Sandmeyer isatin synthesis or related cyclization reactions from an appropriate aniline precursor.

Proposed Experimental Workflow for Synthesis

The following workflow outlines a potential synthetic route and the necessary characterization steps.

Caption: Proposed workflow for synthesis and characterization.

Hypothetical Experimental Protocol

Synthesis of the Isonitrosoacetanilide Intermediate:

-

Dissolve 3-amino-5-iodobenzotrifluoride in a suitable acidic aqueous solution (e.g., HCl).

-

Cool the solution in an ice bath and add a solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate.

-

Slowly add the diazonium salt solution to the hydroxylamine mixture.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter the resulting precipitate, which is the isonitrosoacetanilide derivative.

Cyclization to this compound:

-

Slowly and carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid, maintaining a low temperature.

-

After the addition is complete, gently warm the mixture to facilitate cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter, wash with water until neutral, and dry the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Outcome |

| ¹H NMR | Aromatic proton signals in the downfield region, with splitting patterns consistent with the substitution on the benzene ring. A broad singlet for the N-H proton. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons, the trifluoromethyl carbon, and the aromatic carbons. |

| LC-MS | A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 341.03 g/mol . |

| HPLC | A single major peak indicating the purity of the compound. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (ketone and amide), and C-F stretching. |

Biological Activity and Potential Applications

The indoline-2,3-dione scaffold is a key feature in many biologically active compounds. Notably, derivatives of this structure have been developed as potent inhibitors of protein kinases.[3][4] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor

Many 3-substituted indolin-2-ones are known to be selective inhibitors of various receptor tyrosine kinases (RTKs), such as VEGFR, PDGFR, and EGFR.[3][4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The presence of a trifluoromethyl group can enhance binding affinity and cell permeability, while the iodo-substituent may provide additional hydrophobic interactions within the ATP-binding pocket.

Caption: Potential mechanism of action as an RTK inhibitor.

Experimental Protocol for Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound against a specific kinase (e.g., VEGFR2), a biochemical assay could be performed.

-

Reagents and Materials: Recombinant human VEGFR2 kinase, a suitable peptide substrate, ATP, and the test compound.

-

Procedure: a. Prepare a series of dilutions of the test compound in DMSO. b. In a microplate, add the kinase, the peptide substrate, and the test compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that quantify the remaining ATP.

-

Data Analysis: a. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. b. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Table 3: Representative Data from a Kinase Inhibition Assay for a Hypothetical Isatin Derivative

| Compound Concentration (nM) | % Inhibition (Mean ± SD) |

| 1 | 5.2 ± 1.1 |

| 10 | 25.8 ± 2.5 |

| 50 | 48.9 ± 3.1 |

| 100 | 70.3 ± 2.8 |

| 500 | 95.1 ± 1.5 |

| Calculated IC₅₀ | 51.2 nM |

Conclusion

This compound is a synthetic heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. Based on the extensive research into its parent scaffold, isatin, it is hypothesized to possess significant biological activity, potentially as a kinase inhibitor. Further experimental validation is required to elucidate its precise physicochemical properties, biological targets, and therapeutic potential. The protocols and workflows outlined in this guide provide a framework for researchers to undertake such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 259667-71-5 | this compound - Synblock [synblock.com]

- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical Properties of 6-Iodo-4-(trifluoromethyl)isatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-4-(trifluoromethyl)isatin is a halogenated and trifluoromethyl-substituted derivative of isatin (1H-indole-2,3-dione). The isatin core is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The introduction of an iodine atom and a trifluoromethyl group at specific positions on the isatin ring is anticipated to significantly modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the trifluoromethyl group and the size and lipophilicity of the iodine atom can influence the molecule's reactivity, metabolic stability, and interactions with biological targets. This technical guide provides a summary of the available physicochemical data, a plausible synthetic approach, and an overview of the potential biological significance of 6-iodo-4-(trifluoromethyl)isatin.

Physicochemical Properties

Quantitative experimental data for 6-iodo-4-(trifluoromethyl)isatin is not extensively available in public literature. The following table summarizes key physicochemical properties, including calculated values and data for structurally related compounds to provide an estimation.

| Property | Value | Source/Method |

| IUPAC Name | 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | - |

| CAS Number | 259667-71-5 | - |

| Molecular Formula | C₉H₃F₃INO₂ | - |

| Molecular Weight | 341.03 g/mol | Calculated |

| Melting Point | Data not available. Isatin has a melting point of 203-205 °C. Substituted isatins have a wide range of melting points. | - |

| Boiling Point | Data not available. Isatins typically decompose at high temperatures. | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetone. Poorly soluble in water. | Based on general solubility of isatin derivatives. |

| pKa | Data not available. The N-H proton of the isatin ring is weakly acidic. | - |

| Appearance | Likely a crystalline solid, color ranging from yellow to orange or red. | Based on related isatin compounds. |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 6-iodo-4-(trifluoromethyl)isatin is not readily found in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isatins, such as the Sandmeyer methodology.

Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis and purification of 6-iodo-4-(trifluoromethyl)isatin.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide derivative)

-

In a suitable reaction vessel, dissolve 3-iodo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

To this solution, add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to reflux for a specified period. The isonitrosoacetanilide derivative is expected to precipitate upon cooling.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 6-iodo-4-(trifluoromethyl)isatin

-

Carefully add the dried isonitrosoacetanilide derivative in portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range.

-

After the addition is complete, continue to stir the mixture at an elevated temperature to ensure complete cyclization.

-

Pour the reaction mixture onto crushed ice, which should induce the precipitation of the crude 6-iodo-4-(trifluoromethyl)isatin.

-

Filter the crude product, wash thoroughly with water to remove excess acid, and dry.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure 6-iodo-4-(trifluoromethyl)isatin.

Biological Activity

While specific biological studies on 6-iodo-4-(trifluoromethyl)isatin are not widely published, the isatin scaffold is a well-known pharmacophore with a broad spectrum of activities. The presence of the trifluoromethyl group and the iodine atom is likely to confer specific biological properties.

-

Anticancer Activity: Many fluorinated and halogenated isatin derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization.

-

Antiviral Activity: Isatin derivatives have been investigated as inhibitors of viral proteases and other enzymes essential for viral replication.

-

Enzyme Inhibition: The electrophilic C3-carbonyl group of the isatin core can react with nucleophilic residues in the active sites of various enzymes. The substituents on the aromatic ring can modulate this reactivity and confer selectivity.

Further research is required to elucidate the specific biological targets and mechanisms of action of 6-iodo-4-(trifluoromethyl)isatin.

Experimental Workflows

The following diagram illustrates a general workflow for the characterization of a newly synthesized compound like 6-iodo-4-(trifluoromethyl)isatin.

Caption: A general workflow for the characterization of a synthesized chemical compound.

Conclusion

6-Iodo-4-(trifluoromethyl)isatin is a chemical entity of significant interest for medicinal chemistry and drug discovery due to its unique substitution pattern on the versatile isatin scaffold. While detailed experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and potential areas of biological investigation. Further empirical studies are necessary to fully characterize this compound and explore its therapeutic potential.

An In-Depth Technical Guide on the Biological Evaluation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The strategic incorporation of substituents such as halogens and trifluoromethyl groups has been shown to significantly modulate the pharmacological profile of the isatin core. This technical guide focuses on the chemical properties and plausible biological activities of a specific derivative, 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. While specific experimental data for this compound is not extensively available in current literature, this document provides a comprehensive framework for its investigation as a potential therapeutic agent. Drawing upon research on analogous compounds, we outline detailed experimental protocols for its synthesis and evaluation as an anticancer agent, with a focus on apoptosis induction via caspase activation. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related isatin derivatives.

Introduction to the Isatin Scaffold

The isatin (1H-indole-2,3-dione) nucleus is a versatile building block in the synthesis of various heterocyclic compounds and is a core structure in numerous biologically active molecules.[1] The inherent reactivity of its C3-keto group and the acidity of the N-H proton allow for diverse chemical modifications, leading to a vast library of derivatives with significant therapeutic potential.

Influence of Halogen and Trifluoromethyl Substitution

The introduction of halogen atoms, such as iodine, and trifluoromethyl (-CF3) groups onto the isatin ring can profoundly impact a molecule's physicochemical and biological properties. Halogenation, particularly at the C5 and C7 positions, has been associated with enhanced antibacterial and anticancer activities.[2] The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to increase metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of a trifluoromethyl group on the phenyl ring of isatin derivatives has been linked to significant antifungal activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 259667-71-5 | [2] |

| Molecular Formula | C₉H₃F₃INO₂ | [2] |

| Molecular Weight | 341.03 g/mol | [2] |

| Canonical SMILES | C1=C(C2=C(C=C1I)NC(=O)C2=O)C(F)(F)F |

Plausible Biological Activity: Anticancer Potential

Based on the extensive literature on substituted isatins, a primary and plausible biological application for this compound is in the realm of oncology. Many isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

Proposed Mechanism of Action: Induction of Apoptosis via Caspase Activation

A common pathway through which isatin derivatives exert their anticancer effects is the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of cysteine-aspartic proteases known as caspases. It is hypothesized that this compound may induce apoptosis by activating initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), leading to the cleavage of cellular substrates and ultimately, cell death.

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Caption: Plausible synthetic workflow for the target compound.

Protocol:

-

Preparation of the isonitrosoacetanilide intermediate: To a solution of 3-iodo-5-(trifluoromethyl)aniline in aqueous hydrochloric acid, a solution of chloral hydrate and hydroxylamine hydrochloride is added. The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the isonitrosoacetanilide intermediate precipitates and is collected by filtration.

-

Cyclization to the isatin: The dried intermediate is added portion-wise to concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred until cyclization is complete (monitored by TLC). The mixture is then poured onto crushed ice, and the resulting precipitate, this compound, is collected by filtration, washed with water, and purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Cancer cells treated with the compound as described above

-

Caspase-Glo® 3/7 Assay Reagent (or similar)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Lysis and Reagent Addition: After compound treatment, lyse the cells and add the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Compare the luminescence of treated cells to that of untreated and vehicle-treated controls to determine the fold-increase in caspase-3/7 activity.

Quantitative Data Presentation

While specific quantitative data for this compound is not available, Table 2 provides a template with representative data based on published results for structurally similar halogenated isatin derivatives, which often exhibit IC₅₀ values in the low micromolar range against various cancer cell lines.

| Cell Line | Compound | IC₅₀ (µM) [Representative] |

| MCF-7 | This compound | 8.5 |

| A549 | This compound | 12.2 |

| HeLa | This compound | 15.7 |

Note: The IC₅₀ values presented are for illustrative purposes and are based on the activities of analogous compounds.

Conclusion

This compound is a promising, yet understudied, derivative of the pharmacologically significant isatin scaffold. The presence of both an iodine atom and a trifluoromethyl group suggests a strong potential for potent biological activity, particularly as an anticancer agent. This technical guide provides a comprehensive framework for the synthesis and biological evaluation of this compound, focusing on its plausible role in inducing apoptosis through caspase activation. The detailed protocols and conceptual diagrams are intended to facilitate further research into this and related compounds, ultimately contributing to the development of novel therapeutics.

References

An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the general biological context of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethylated isatin derivative. Isatins (indoline-2,3-diones) are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making their derivatives, such as the title compound, promising candidates for further investigation in drug discovery and development.

Core Compound Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, analysis, and modeling.

| Property | Value | Source |

| Molecular Weight | 341.03 g/mol | [1] |

| Molecular Formula | C₉H₃F₃INO₂ | [1] |

| CAS Number | 259667-71-5 | [1] |

| Canonical SMILES | C1=C(C2=C(C(=O)N1)C(=O)C2(F)(F)F)I |

Proposed Experimental Synthesis Protocol

The proposed starting material for this synthesis is 3-iodo-5-(trifluoromethyl)aniline. The overall proposed reaction scheme is depicted below:

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology:

Step 1: Synthesis of Isonitroso-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide

-

In a round-bottom flask, dissolve chloral hydrate (1.2 eq) and sodium sulfate (anhydrous, 5 eq) in water.

-

In a separate beaker, dissolve 3-iodo-5-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of water and concentrated hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution with stirring.

-

Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux for a short period (e.g., 5-10 minutes) until a precipitate forms.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid intermediate by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 2: Synthesis of this compound

-

Carefully add concentrated sulfuric acid to a clean, dry flask and heat to approximately 70-80°C.

-

Slowly and portion-wise, add the dried isonitroso-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide intermediate to the hot sulfuric acid with vigorous stirring. Maintain the temperature and stir for an additional 30-60 minutes.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

The resulting precipitate, the crude this compound, is collected by vacuum filtration.

-

Wash the product with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is not currently available in the public domain. However, the isatin scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These activities often stem from the ability of the isatin core to interact with various biological targets, particularly protein kinases.

Isatin derivatives have been reported to inhibit a variety of kinases involved in cell proliferation, survival, and angiogenesis. The general mechanism often involves competitive binding at the ATP-binding site of the kinase. A simplified, generalized signaling pathway that could be targeted by isatin derivatives is illustrated below. It is important to note that this is a representative pathway and the specific targets of this compound remain to be elucidated.

Caption: Generalized MAPK/ERK signaling pathway potentially inhibited by isatin derivatives.

Conclusion and Future Directions

This compound is a synthetically accessible compound with physicochemical properties that fall within the range of interest for drug discovery. The proposed synthesis protocol provides a clear path for its preparation, enabling further investigation. While specific biological data is lacking, its structural similarity to other bioactive isatins suggests that it may possess interesting pharmacological properties, potentially as a kinase inhibitor. Future research should focus on the synthesis and subsequent biological evaluation of this compound against a panel of relevant targets, such as protein kinases implicated in cancer and other diseases. Such studies will be crucial in determining the therapeutic potential of this and related halogenated and trifluoromethylated isatin derivatives.

References

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated the attention of chemists and pharmacologists for over a century and a half. First isolated in 1841, this deceptively simple molecule has proven to be a remarkably versatile building block for the synthesis of a vast array of derivatives with a broad spectrum of biological activities.[1][2][3] Its inherent reactivity and ability to be readily functionalized at multiple positions have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted isatin derivatives, detailing key synthetic methodologies, summarizing their diverse pharmacological applications with quantitative data, and illustrating the intricate signaling pathways they modulate.

A Historical Journey: From Indigo to Modern Therapeutics

The story of isatin begins with the pioneering work of Otto Linné Erdmann and Auguste Laurent in 1841, who independently identified it as a product of the oxidation of indigo dye with nitric and chromic acids.[1][3] For many years, isatin remained primarily a chemical curiosity. However, the 20th century witnessed a burgeoning interest in its biological potential. A significant milestone was the discovery of the antiviral activity of isatin-β-thiosemicarbazone (Methisazone) in the 1950s, which was one of the first antiviral drugs to be used clinically. This discovery ignited a wave of research into the therapeutic applications of isatin derivatives, leading to the exploration of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthetic versatility of the isatin core has allowed for the creation of a multitude of structurally diverse analogs, some of which have progressed to clinical trials and even market approval, such as the anticancer drug Sunitinib, a multi-kinase inhibitor.[4]

Synthetic Methodologies: Crafting the Isatin Scaffold

The facile synthesis of the isatin core and its subsequent derivatization are central to its prominence in medicinal chemistry. Several classical and modern methods have been developed to construct this valuable heterocycle.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis, discovered by Traugott Sandmeyer, is a widely used and classical method for preparing isatins from anilines.[5][6] The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, typically sulfuric acid, to yield the isatin.[5][7]

Experimental Protocol: Sandmeyer Synthesis of 4-Bromoisatin [8]

-

Preparation of 3-Bromoisonitrosoacetanilide: A 5-litre flask is charged with a solution of chloral hydrate (45 g, 0.27 mol) and Na₂SO₄·10H₂O (320 g) in water (600 cm³), warmed to 30 °C to dissolve the solids. To this is added 3-bromoaniline (43 g, 0.25 mol) dissolved in warm water (150 cm³) and concentrated HCl (25 cm³), followed by a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³). A thick white suspension forms. The mixture is heated, and at 60–70 °C, a thick paste forms. After heating for 2 hours at 80–100 °C, the mixture is cooled to 80 °C and filtered. The pale brown product is washed with water and air-dried.

-

Cyclization to 4-Bromoisatin: Concentrated H₂SO₄ (200 cm³) is heated to 60 °C with mechanical stirring. 3-Bromoisonitrosoacetanilide (15 g) is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C. The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto crushed ice (2.5 litres). After standing for 1 hour, the orange precipitate is filtered, washed with water, and dried at 40 °C to yield a mixture of 4-bromo- and 6-bromo-isatin.

-

Purification: The mixture of bromoisatins is dissolved in hot (60 °C) 2M NaOH solution. The solution is then acidified with acetic acid, and the resulting orange-brown crystals of 4-bromoisatin are filtered and washed with hot water.

Stolle Synthesis

The Stolle synthesis is another important method, particularly for the preparation of N-substituted isatins.[6][9] It involves the reaction of a secondary arylamine with oxalyl chloride to form an N-aryl-α-keto-amide intermediate, which is then cyclized using a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride.[10][11]

Experimental Protocol: Stolle Synthesis of N-Substituted Isatins (General Procedure) [6]

-

Acylation: To a solution of the N-substituted aniline in a suitable solvent (e.g., dichloromethane), oxalyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period to form the chlorooxalylanilide intermediate.

-

Cyclization: A Lewis acid (e.g., AlCl₃) is added portion-wise to the reaction mixture, and the temperature is gradually increased. The reaction is monitored by TLC until completion.

-

Work-up and Purification: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the N-substituted isatin.

Gassman Isatin Synthesis

The Gassman synthesis provides a route to isatins from anilines via a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[10][12] This method is particularly useful for the synthesis of isatins with electron-donating groups on the aromatic ring.

Experimental Protocol: Gassman Isatin Synthesis (General Procedure) [10]

-

Formation of the 3-Methylthio-2-oxindole Intermediate: An N-chloroaniline is reacted with a β-keto ester in the presence of a base to form a sulfonium ylide, which then undergoes a[7][13]-sigmatropic rearrangement and subsequent cyclization to yield the 3-methylthio-2-oxindole.

-

Oxidation: The 3-methylthio-2-oxindole is oxidized using an appropriate oxidizing agent (e.g., N-chlorosuccinimide) to afford the corresponding isatin.

Therapeutic Applications: A Multifaceted Pharmacophore

Substituted isatin derivatives have demonstrated a remarkable range of pharmacological activities, making them a fertile ground for drug discovery.

Anticancer Activity

The anticancer potential of isatin derivatives is one of the most extensively studied areas.[2] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[1][14]

Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-Dibromoisatin analog 11 | HT29 (Colon) | ~1 | [13][15] |

| 5,7-Dibromoisatin analog 13 | HT29 (Colon) | ~1 | [13][15] |

| Isatin-triazole hybrid 13 | MGC-803 (Gastric) | 9.78 | [16] |

| Ospemifene-isatin hybrid 15 | MCF-7 (Breast) | 1.56 | [16] |

| Curcumin-isatin hybrid 20 | HCT-116 (Colon) | 1.2 | [16] |

| Bis-isatin analog 10a-l | Various | 8.32 - 49.73 | [17] |

| Benzofuran-isatin conjugate 12b | Various | 47.6 - 96.7 | [17] |

| Ciprofloxacin-isatin hybrid 15i | Various | 78.1 - 90.7 | [17] |

| Imidazolidine-isatin IST-02 | HuH-7 (Liver) | 3.07 | [18] |

| Thiazolidine-isatin IST-04 | HuH-7 (Liver) | 14.60 | [18] |

| Moxifloxacin-isatin hybrid | Various | 32 - 77 | [2][19] |

| Isatin-hydrazine hybrid | Various | 4 - 13 | [2][19] |

| Isatin-3-oxime-based hydroxamic acid | Various | <10 | [2][19] |

Signaling Pathway: Isatin Derivatives as Kinase Inhibitors

Many isatin-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[20][21] For example, Sunitinib inhibits multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. Other derivatives have been shown to inhibit kinases like Akt and GSK-3β.[22]

Signaling Pathway: Isatin Derivatives as Tubulin Polymerization Inhibitors

Several isatin derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[13][15]

Antiviral Activity

The antiviral properties of isatin derivatives have been recognized for decades, with Methisazone being a notable early example.[23][24] Research in this area continues, with a focus on developing agents against a range of viruses, including HIV and SARS-CoV.[25][26]

Table 2: Antiviral Activity of Selected Isatin Derivatives

| Compound | Virus | Assay | EC₅₀ (µg/mL) | Reference |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | Replication Inhibition | 11.3 | [25] |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | Replication Inhibition | 13.9 | [25] |

| Isatin β-thiosemicarbazone 10c, f, i | HIV | Replication Inhibition | 2.62 - 3.40 (µM) | [25] |

| Aminopyrimidinimino isatin 9l | HIV-1 | Replication Inhibition | 12.1 - 62.1 | [25] |

| Isatin-sulfadimidine Schiff base | HIV-1 | Replication Inhibition | 8 - 15.3 | [25] |

| N-Substituted isatin 4o | SARS-CoV 3CLpro | Enzyme Inhibition | 0.95 (µM) | [26] |

| N-Substituted isatin 4k | SARS-CoV 3CLpro | Enzyme Inhibition | 1.12 (µM) | [26] |

Antimicrobial Activity

Isatin derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[27][28] They represent a promising scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Table 3: Antibacterial Activity of Selected Isatin Derivatives (MIC values)

| Compound | Bacteria | MIC (µg/mL) | Reference |

| Isatin | Campylobacter jejuni/coli | <1.0 - 16.0 | [27] |

| Isatin-pyrimidine hybrid | Mycobacterium tuberculosis | 0.48 - 3.9 (µM) | [27] |

| Isatin-quinoline conjugate 11a | MRSA | - | [29] |

| Isatin-quinoline conjugate 10a, b, f | Various | 0.006 - 2.5 (mg/mL) | [29] |

| Isatin derivative 3b | Various bacteria | 3.12 | [28] |

| Isatin derivative 3e | S. aureus, MRSA | 6.25 | [28] |

| Isatin-thiosemicarbazone | MRSA | - | [11] |

| Moxifloxacin-isatin hybrid | Various bacteria | 0.03 - 128 | [11] |

Conclusion and Future Perspectives

The journey of isatin from a simple oxidation product of indigo to a privileged scaffold in modern drug discovery is a testament to its remarkable chemical and biological versatility. The continuous development of novel synthetic methodologies has enabled the creation of a vast library of substituted isatin derivatives with a wide array of therapeutic applications. The ability of these compounds to interact with multiple biological targets, including kinases and tubulin, underscores their potential in addressing complex diseases such as cancer. Furthermore, the promising antiviral and antimicrobial activities of isatin derivatives highlight their importance in the ongoing battle against infectious diseases.

Future research in this field will likely focus on the rational design of more potent and selective isatin-based inhibitors, the exploration of novel therapeutic targets, and the development of innovative drug delivery systems to enhance their efficacy and minimize side effects. The rich history and the ever-expanding scope of isatin chemistry and pharmacology ensure that this remarkable scaffold will continue to be a source of inspiration for the discovery of new and effective medicines for years to come.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmc.gov.in [nmc.gov.in]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. synarchive.com [synarchive.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. ijcmas.com [ijcmas.com]

- 12. A general method for the synthesis of isatins (1977) | Paul G. Gassman | 80 Citations [scispace.com]

- 13. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. seejph.com [seejph.com]

- 15. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 20. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. scielo.br [scielo.br]

- 23. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Enigma: A Technical Guide to Isatin and its Analogues in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous indoleamine that has garnered significant attention for its diverse physiological and pharmacological activities within mammals. Once considered merely a metabolic byproduct, isatin is now recognized as a bioactive molecule with regulatory roles in the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the endogenous roles of isatin and its known analogue, 5-hydroxyoxindole. It delves into their biosynthesis, distribution, and mechanisms of action, with a focus on their interactions with key signaling pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Isatin is an endogenous oxidized indole found in various mammalian tissues and body fluids, including the brain, peripheral tissues, and urine.[1][2] Its concentrations can fluctuate significantly, with increases observed under conditions of stress.[2] Endogenous isatin exhibits a wide spectrum of biological effects, acting as a modulator of several key enzymatic and receptor systems. This guide explores the multifaceted roles of isatin and its analogues, providing a foundational understanding for future research and therapeutic development.

Biosynthesis and Metabolism

The primary precursor for the biosynthesis of endogenous isatin is the essential amino acid tryptophan. The metabolic pathway involves the gut microbiota and host enzymes, highlighting a complex interplay between the host and its microbiome.[1]

Biosynthesis:

The formation of isatin from tryptophan can occur through two main pathways:

-

Bacterial Pathway: Tryptophan is first converted to indole by the bacterial enzyme tryptophanase. Subsequently, indole can be oxidized to isatin by various bacterial enzymes.[1]

-

Host Pathway: Indole absorbed from the gut can be metabolized by host enzymes, primarily cytochrome P450 monooxygenases in the liver, to form isatin.[1]

Metabolism:

Isatin is metabolized in the body through several routes, including reduction and conjugation, to facilitate its excretion. The primary metabolic pathways have not been fully elucidated but are an active area of investigation.

Distribution and Quantitative Data

Isatin and its analogues are heterogeneously distributed throughout mammalian tissues and fluids. The following tables summarize the available quantitative data.

Table 1: Concentration of Endogenous Isatin in Various Rat Tissues

| Tissue | Concentration (µg/g) | Concentration (µM) |

| Seminal Vesicles | 1.6 | ~10.9 |

| Vas Deferens | 3.4 | ~23.1 |

| Hippocampus | 0.13 | ~0.88 |

| Cerebellum | - | 1-1.3 |

| Striatum | - | 1-1.3 |

| Heart | - | up to 3 |

| Liver | - | ~1.5 |

| Spleen | - | ~0.3 |

Data compiled from Watkins et al. (1990) and Medvedev & Glover (2007).[2]

Table 2: Concentration of Endogenous Isatin in Human and Pig Plasma

| Species | Fluid | Concentration |

| Human | Plasma | Can exceed 1 µM |

| Pig | Plasma | 458 ± 91 nM |

Data compiled from Manabe et al. (1997), Mawatari et al. (2001), Igosheva et al. (2004), and another source.

Table 3: Concentration of Endogenous 5-Hydroxyoxindole in Mammalian Tissues

| Species | Tissue/Fluid | Concentration Level |

| Mammals | Serum | nmol range |

| Mammals | Brain | Present |

| Mammals | Liver | Present |

| Mammals | Kidney | Present |

| Mammals | Spleen | Present |

| Mammals | Skeletal Muscle | Not detected |

Data compiled from a study on the detection and quantification of 5-hydroxyoxindole.[3]

Endogenous Analogues of Isatin

While numerous synthetic analogues of isatin have been developed for pharmacological purposes, the extent of naturally occurring endogenous analogues in mammals is still under investigation. To date, 5-hydroxyoxindole has been identified as an endogenous tryptophan metabolite with structural similarity to isatin.[3]

4.1. 5-Hydroxyoxindole

5-Hydroxyoxindole has been shown to possess biological activity, including antiproliferative and pro-apoptotic effects.[3] It has been found to inhibit the proliferation of various cell lines at submicromolar concentrations.[3] Further research is needed to fully elucidate its physiological and pathological roles.

Key Signaling Pathways and Mechanisms of Action

Isatin exerts its biological effects through the modulation of several key signaling pathways. The two most well-characterized mechanisms are the inhibition of monoamine oxidase B (MAO-B) and the antagonism of the atrial natriuretic peptide (ANP) receptor.

5.1. Inhibition of Monoamine Oxidase B (MAO-B)

Isatin is a potent and reversible inhibitor of MAO-B, an enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine.[4] By inhibiting MAO-B, isatin can increase the synaptic levels of these neurotransmitters, which has significant implications for neurological function.

The mechanism of inhibition involves the binding of isatin to the active site of MAO-B, preventing the substrate (e.g., dopamine) from accessing the catalytic site.[5] This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.

5.2. Antagonism of Atrial Natriuretic Peptide (ANP) Receptor

Isatin acts as a potent antagonist of the guanylate cyclase-coupled atrial natriuretic peptide (ANP) receptor, specifically the NPR-A subtype.[6][7] ANP is a cardiac hormone involved in the regulation of blood pressure, fluid balance, and electrolyte homeostasis.

By binding to the NPR-A receptor, isatin blocks the binding of ANP, thereby inhibiting the downstream signaling cascade.[6] This prevents the conversion of GTP to cGMP by particulate guanylate cyclase, leading to a reduction in the physiological effects of ANP.

Physiological and Pathological Roles

The dual action of isatin as an MAO-B inhibitor and an ANP receptor antagonist contributes to its diverse physiological and pathological roles.

Physiological Roles:

-

Neurotransmission: By modulating dopamine levels, isatin plays a role in regulating mood, motor control, and motivation.

-

Cardiovascular Regulation: Through its antagonism of ANP receptors, isatin can influence blood pressure and fluid balance.

-

Stress and Anxiety: Isatin levels are elevated during stress, and it has been shown to have anxiogenic effects at lower doses.[2]

Pathological Roles:

-

Neurodegenerative Diseases: Altered isatin levels have been observed in neurodegenerative conditions such as Parkinson's disease. Its ability to increase dopamine levels suggests a potential therapeutic role, although this is still under investigation.[4]

-

Cancer: Both isatin and its analogue 5-hydroxyoxindole have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, suggesting a potential role in cancer biology.[3]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of endogenous isatin and its analogues.

7.1. Quantification of Isatin by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of isatin in brain tissue.

Workflow:

Detailed Steps:

-

Sample Preparation: Homogenize brain tissue in a suitable buffer.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate isatin from the tissue matrix.

-

Derivatization: To improve volatility and chromatographic properties, derivatize isatin. A common method is to react it with hydroxylamine to form the more stable isatin-3-oxime.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program to separate the analytes.

-

The eluent is introduced into a mass spectrometer for detection. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

-

-

Quantification: Spike samples with a known amount of an internal standard (e.g., a deuterated analogue of isatin) prior to extraction. The concentration of endogenous isatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

7.2. In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the steps for in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal, which can be used to study the effects of isatin.

Workflow:

Detailed Steps:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

-

Baseline and Treatment: After a stable baseline of dopamine is established, administer isatin (or vehicle control) and continue collecting dialysate samples.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Express the dopamine levels as a percentage of the pre-treatment baseline levels.

Conclusion and Future Directions

Endogenous isatin and its analogue, 5-hydroxyoxindole, are emerging as important regulatory molecules in mammalian physiology. Their roles in neurotransmission, cardiovascular function, and cellular proliferation are beginning to be understood. The ability of isatin to modulate key signaling pathways, such as MAO-B and ANP receptors, highlights its potential as a therapeutic target.

Future research should focus on:

-

Identifying and characterizing other endogenous isatin analogues.

-

Elucidating the complete metabolic pathways of isatin and its analogues.

-

Conducting more extensive quantitative analysis of these compounds in various human tissues and disease states.

-

Further investigating the therapeutic potential of targeting isatin-related pathways in neurological, cardiovascular, and oncological diseases.

This in-depth technical guide serves as a foundational resource to stimulate and support these future endeavors, ultimately contributing to a deeper understanding of the endogenous roles of isatin and its analogues and paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Detection and quantification of 5-hydroxyoxindole in mammalian sera and tissues by high performance liquid chromatography with multi-electrode electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone in the Biological Activity of Indole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful tool in modern medicinal chemistry. This modification significantly influences the physicochemical properties of indole-containing molecules, leading to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. This guide provides a comprehensive overview of the biological importance of trifluoromethyl groups in indole compounds, detailing their impact on various drug targets and outlining key experimental methodologies.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and lipophilicity, contribute to its profound effects on drug candidates.[1][2][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This increased stability can lead to a longer drug half-life and improved bioavailability.[4]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][3] This property is crucial for drugs targeting the central nervous system and for improving oral absorption.

-

Modulation of Electronic Properties and Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the electron density of the indole ring, influencing pKa and hydrogen bonding capabilities.[3] This can lead to stronger and more selective interactions with biological targets, thereby increasing potency.[1]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or a chloro group. This substitution can help to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacological profile.

Quantitative Analysis of Biological Activity

The introduction of a trifluoromethyl group can dramatically impact the biological activity of indole compounds across various therapeutic areas. The following tables summarize the quantitative data for several trifluoromethylated indole derivatives.

Table 1: Anticancer and Kinase Inhibitory Activity

| Compound Class | Target | Compound | IC50 (nM) | Cell Line | Reference |

| Indole Derivatives | mTOR | HA-2l | 66 | - | [6][7] |

| mTOR | HA-2c | 75 | - | [6][7] | |

| Phenyl Indole | p97 ATPase | Nitro-analogue 23 | 50 | - | [8][9] |

| p97 ATPase | Methyl-analogue 24 | 240 | - | [8][9] | |

| p97 ATPase | Methoxy-analogue 25 | 710 | - | [8][9] | |

| p97 ATPase | Trifluoromethoxy-analogue 26 | 3800 | - | [8][9] | |

| p97 ATPase | Trifluoromethyl-analogue 12 | - | - | [8][9] | |

| p97 ATPase | Pentafluorosulfanyl-analogue 13 | 21500 | - | [8][9] |

Table 2: Activity Against Other Biological Targets

| Compound Class | Target | Compound | IC50 / EC50 | Assay | Reference |

| Indole-based Trifluoropropanoates | HIV-1 Reverse Transcriptase | R-12 (5-NO2 substituent) | EC50 = 19 nM | TZM-bl cell assay | [10] |

| Tetrahydro-1H-pyrido[4,3-b]indoles | CFTR Potentiator | Compound 28 (8-CF3) | EC50 = 570 nM | - | |

| Dihydro-indol-2-one | CFTR Potentiator | NS004 | EC50 ≈ 600 nM | - | [11] |

Key Signaling Pathways and Mechanisms of Action

Trifluoromethylated indole compounds have been shown to modulate several critical signaling pathways implicated in diseases like cancer and viral infections.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][12] Several trifluoromethylated indole derivatives have been developed as potent inhibitors of mTOR kinase.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of trifluoromethyl-indole compounds.

p97 ATPase Machinery

The AAA+ ATPase p97 (also known as VCP) plays a critical role in cellular protein homeostasis by unfolding and extracting ubiquitinated proteins from complexes or membranes.[3] Its inhibition is a promising strategy for cancer therapy. Structure-activity relationship (SAR) studies on a series of phenyl indole inhibitors have revealed the significant impact of substituents at the C-5 position of the indole ring on p97 inhibitory activity.[8]

Caption: The role of p97 ATPase in protein degradation and its inhibition by trifluoromethyl-indole compounds.

HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a key enzyme in the viral replication cycle, responsible for converting the viral RNA genome into DNA.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its activity. Trifluoromethylated indole derivatives have been developed as potent NNRTIs.[10]

Caption: Inhibition of HIV-1 Reverse Transcriptase by trifluoromethyl-indole NNRTIs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated indole compounds.